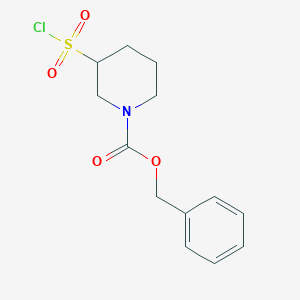

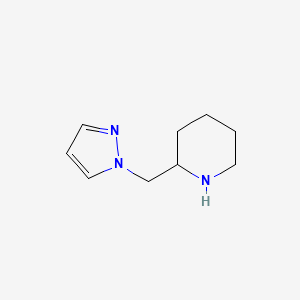

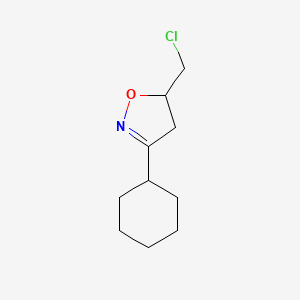

![molecular formula C13H16ClN3O2 B1527999 Carbamato de ((6-cloroimidazo[1,2-a]piridin-5-il)metil)terc-butilo CAS No. 1414864-04-2](/img/structure/B1527999.png)

Carbamato de ((6-cloroimidazo[1,2-a]piridin-5-il)metil)terc-butilo

Descripción general

Descripción

Tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate, also known as TBC, is a synthetic organic compound that is used in a variety of scientific applications. It is a colorless, crystalline solid that is soluble in water and other organic solvents. It has a melting point of 115 °C and a boiling point of 184 °C. This compound has been studied for its potential use in the synthesis of pharmaceuticals, as a reagent for organic synthesis, and for its potential in biochemistry and physiology.

Mecanismo De Acción

Tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate is a reversible inhibitor of enzymes involved in the biosynthesis of certain amino acids, such as tyrosine and tryptophan. It binds to the enzyme’s active site, blocking the substrate from entering and preventing the enzyme from catalyzing the reaction. This inhibits the production of the desired amino acid, leading to a decrease in its concentration in the cell.

Biochemical and Physiological Effects

tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate has been shown to inhibit the production of tyrosine and tryptophan in cells, leading to a decrease in their concentrations in the cell. This can lead to a decrease in the production of proteins and other cellular components that rely on these amino acids for their production. In addition, tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate may also affect the production of other cellular components, such as lipids and carbohydrates, which can lead to changes in cell metabolism.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate in laboratory experiments has several advantages and limitations. One advantage is that it is a relatively inexpensive reagent, making it ideal for use in small-scale experiments. Additionally, it is a fairly stable compound, making it suitable for use in long-term experiments. A limitation of tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate is that it is a relatively weak inhibitor of enzymes, making it less effective in experiments that require a strong inhibition of enzyme activity.

Direcciones Futuras

The potential future applications of tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate include its use in the development of new pharmaceuticals, as well as its use in biochemistry and physiology research. Additionally, tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate could be used to study the effects of enzyme inhibition on cell metabolism and development. Furthermore, tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate could be used to study the effects of changes in amino acid concentrations on protein synthesis, as well as its potential use as an inhibitor of other enzymes. Finally, tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate could be used in the development of new compounds for use in organic synthesis.

Aplicaciones Científicas De Investigación

Síntesis de Aminas Protegidas con Boc

Este compuesto se utiliza en la síntesis de aminas protegidas con Boc, que son intermediarios cruciales en la preparación de diversos productos farmacéuticos. El grupo Boc (terc-butoxicarbonilo) es un grupo protector común para aminas durante la síntesis química. Es estable en condiciones básicas y se puede eliminar en condiciones ácidas .

Síntesis Catalizada por Paladio

Sirve como reactivo en procesos de síntesis catalizados por paladio. Específicamente, se utiliza para crear anilinas N-protegidas con Boc, que son valiosas en el desarrollo de tintes, productos farmacéuticos y agroquímicos .

Síntesis de Pirroles Tetrasustituidos

El compuesto participa en la síntesis de pirroles tetrasustituidos, que son compuestos con potencial actividad biológica. Estos pirroles se pueden funcionalizar con grupos éster o cetona en la posición C-3, expandiendo su utilidad en química medicinal .

Protección Quimioselectiva de Aminas

Se utiliza para la protección quimioselectiva de aminas. Esto es particularmente importante cuando se necesitan realizar reacciones selectivas en moléculas con múltiples grupos amino, asegurando que solo se protejan aminas específicas .

Catálisis en Líquidos Iónicos

El compuesto puede actuar como catalizador en líquidos iónicos para la N-terc-butoxicarbonilación de aminas. Este método se destaca por su excelente quimioselectividad y la capacidad de reciclar el catalizador .

Estrategia de Protección en la Síntesis de Péptidos

En la síntesis de péptidos, los carbamatos de terc-butilo se utilizan para proteger los grupos amino de los aminoácidos. Esta estrategia permite la adición secuencial de aminoácidos sin reacciones secundarias no deseadas .

Propiedades

IUPAC Name |

tert-butyl N-[(6-chloroimidazo[1,2-a]pyridin-5-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3O2/c1-13(2,3)19-12(18)16-8-10-9(14)4-5-11-15-6-7-17(10)11/h4-7H,8H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLYIKUZAWDDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=CC2=NC=CN21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601125318 | |

| Record name | Carbamic acid, N-[(6-chloroimidazo[1,2-a]pyridin-5-yl)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601125318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1414864-04-2 | |

| Record name | Carbamic acid, N-[(6-chloroimidazo[1,2-a]pyridin-5-yl)methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414864-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(6-chloroimidazo[1,2-a]pyridin-5-yl)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601125318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

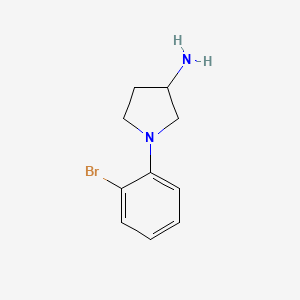

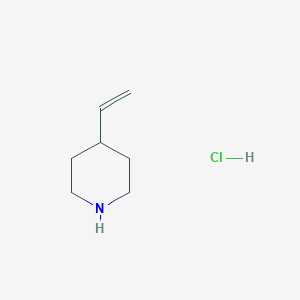

![1-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B1527916.png)

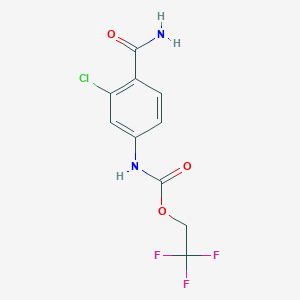

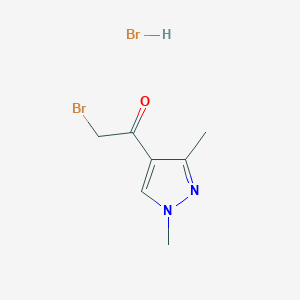

![tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate](/img/structure/B1527918.png)

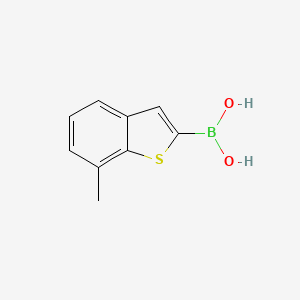

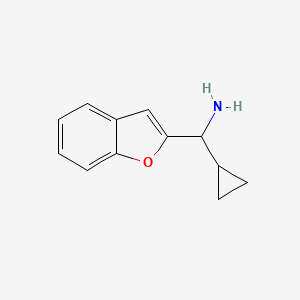

![Tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate](/img/structure/B1527925.png)

![6-[2-(aminomethyl)pyrrolidin-1-yl]-N-methylpyrimidin-4-amine](/img/structure/B1527937.png)